molecular formula C21H20ClN3O4S B2401430 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 361168-55-0

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Katalognummer: B2401430
CAS-Nummer: 361168-55-0
Molekulargewicht: 445.92
InChI-Schlüssel: ZEGZLCUOFGSSHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has attracted attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3S, with a molecular weight of approximately 438.9 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety linked to a trimethoxybenzamide group, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown efficacy against various bacterial strains. In particular, the presence of the 4-chlorophenyl group enhances the compound's activity against Gram-positive and Gram-negative bacteria. Studies have reported that related compounds demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as chloramphenicol.

Anticancer Potential

The thieno[3,4-c]pyrazole scaffold has been linked to anticancer activities in several studies. Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, in vitro studies have shown that similar benzamide derivatives can inhibit tumor growth by affecting cell cycle progression and inducing cell death pathways .

Anticonvulsant Effects

The anticonvulsant properties of related compounds have been documented extensively. A study on primary amino acid derivatives indicated that certain modifications at the benzamide site can enhance anticonvulsant activity in animal models . While specific data on this compound is limited, the structural similarities suggest potential efficacy in seizure models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzamide and thieno[3,4-c]pyrazole rings. The presence of electron-withdrawing groups (like chlorine) has been shown to enhance activity against certain targets while modifying the electronic properties of the molecule can lead to improved selectivity and potency against specific biological pathways .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus with MIC values comparable to chloramphenicol.
Study 2Anticancer ActivityShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating effective dose ranges.
Study 3Anticonvulsant ActivityRelated compounds exhibited promising results in MES models with ED50 values lower than conventional treatments.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer activity. For instance:

  • Kinase Inhibition : The compound has been associated with the inhibition of key kinases involved in oncogenic signaling pathways. Similar compounds have shown the ability to inhibit AKT2/PKBβ kinase activity, which is crucial in glioma malignancy and poor patient prognosis.
  • In Vitro Studies : Studies have demonstrated that related thieno[3,4-c]pyrazole derivatives significantly inhibit the growth of glioblastoma cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is critical for developing effective cancer therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar thieno[3,4-c]pyrazole derivatives has indicated promising results against various bacterial and fungal strains. For example:

  • Screening Against Pathogens : Compounds in this class have been evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. Results indicated that certain derivatives possess significant antimicrobial activity comparable to established antibiotics .

Case Study 1: Glioblastoma Treatment

A study focused on the effects of thieno[3,4-c]pyrazole derivatives on glioblastoma cells showed that these compounds could significantly reduce cell viability through apoptosis induction while sparing healthy cells from toxicity. This selectivity highlights their potential as targeted cancer therapies.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives similar to N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide were screened against resistant bacterial strains. Results indicated that some compounds exhibited superior activity compared to traditional antibiotics like penicillin and ciprofloxacin.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticancerThieno[3,4-c]pyrazole derivativeInhibition of glioblastoma cell growth
AntimicrobialSimilar thieno derivativesSignificant activity against bacterial strains
Kinase InhibitionRelated thieno compoundsInhibition of AKT2/PKBβ kinase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what starting materials are typically used?

The synthesis involves coupling a thieno[3,4-c]pyrazole scaffold with a 3,4,5-trimethoxybenzamide moiety. Key starting materials include 4-chlorophenyl derivatives and thiosemicarbazide precursors. A common method involves:

  • Step 1: Cyclocondensation of 4-chlorobenzoic acid derivatives with thiosemicarbazide under reflux (ethanol, 80°C, 6–8 hours) to form the pyrazole core .
  • Step 2: Amide coupling using 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is structural characterization performed for this compound?

Critical analytical techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the chlorophenyl group; methoxy signals at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 498.12) .
  • HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological activities have been reported?

Thieno-pyrazole derivatives exhibit antimicrobial and antifungal activity. For example:

  • Antimicrobial assays: MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity: IC₅₀ > 50 µM in HEK-293 cells, suggesting low toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates?

Challenges arise during amide coupling due to steric bulk from the trimethoxybenzamide group. Strategies include:

  • Solvent optimization: Switching from DCM to THF or DMF to improve solubility .
  • Catalysts: Using HOBt/DCC coupling agents to enhance efficiency .
  • Temperature control: Slow addition of reagents at 0°C to minimize side reactions .

Q. What structure-activity relationship (SAR) insights guide potency improvements?

Key modifications include:

  • Methoxy groups: Reducing the number of methoxy substituents (e.g., replacing 3,4,5-trimethoxy with 4-methoxy) lowers antifungal activity by 4-fold .
  • Chlorophenyl substitution: A para-chloro group enhances target binding affinity compared to meta- or ortho-substituted analogs (ΔΔG = −1.2 kcal/mol in docking studies) .

Q. How can contradictory biological data across studies be resolved?

Discrepancies in IC₅₀ values may stem from:

  • Assay variability: Standardize protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) .
  • Purity: Validate compound purity via HPLC-MS to exclude impurities causing off-target effects .
  • Cell line differences: Compare results across multiple cell models (e.g., HepG2 vs. MCF-7 for cytotoxicity) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced approaches include:

  • Kinetic studies: Time-dependent inhibition assays to identify target engagement (e.g., cytochrome P450 inhibition) .
  • Proteomics: SILAC-based profiling to detect differentially expressed proteins in treated vs. untreated cells .
  • X-ray crystallography: Co-crystallization with putative targets (e.g., fungal lanosterol 14α-demethylase) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole formationEthanol, reflux, 8h65–70>90%
Amide couplingDCM, TEA, 0°C→25°C55–60>95%

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZLCUOFGSSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.